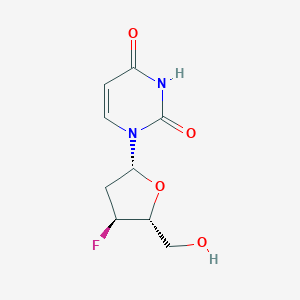

2',3'-Dideoxy-3'-fluorouridine

Descripción general

Descripción

2’,3’-Dideoxy-3’-fluorouridine is a fluorinated pyrimidine nucleoside analog of uridine. It has been studied extensively for its potential use as an antiviral agent against human immunodeficiency virus (HIV) and other viral infections . This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable candidate in cancer research .

Aplicaciones Científicas De Investigación

2’,3’-Dideoxy-3’-fluorouridine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

Medicine: Investigated as a potential antiviral agent against HIV and other viral infections.

Industry: Utilized in the production of antiviral drugs and research chemicals.

Mecanismo De Acción

Target of Action

2’,3’-Dideoxy-3’-fluorouridine is a purine nucleoside analog . It targets indolent lymphoid malignancies, which are a type of cancer that grows slowly .

Mode of Action

The compound works by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms .

Biochemical Pathways

The primary biochemical pathway affected by 2’,3’-Dideoxy-3’-fluorouridine is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the cancer cells from replicating . The induction of apoptosis leads to the death of these cells .

Result of Action

The result of the action of 2’,3’-Dideoxy-3’-fluorouridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively stops the proliferation of the cancer cells .

Action Environment

The action environment of 2’,3’-Dideoxy-3’-fluorouridine is within the body’s cells, specifically those of the lymphoid system . The efficacy and stability of the compound can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and genetic factors that may affect how the drug is metabolized in the body.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2’,3’-Dideoxy-3’-fluorouridine has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of 2’,3’-Dideoxy-3’-fluorouridine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

2’,3’-Dideoxy-3’-fluorouridine exhibits anti-retrovirus activity . It has been shown to inhibit DNA synthesis and induce apoptosis in cells .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxy-3’-fluorouridine involves the inhibition of DNA synthesis and the induction of apoptosis .

Métodos De Preparación

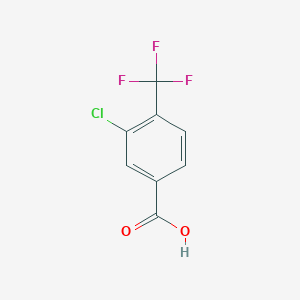

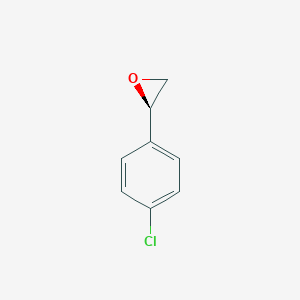

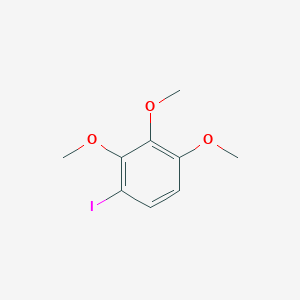

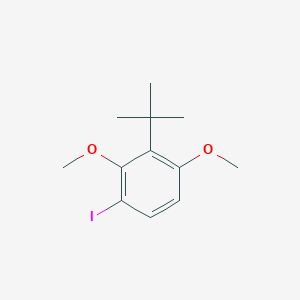

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxy-3’-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

Oxidation: 2’,3’-Dideoxy-3’-fluorouridine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products:

Oxidation: Formation of oxidized uridine derivatives.

Reduction: Formation of reduced uridine derivatives.

Substitution: Formation of substituted uridine derivatives with various functional groups.

Comparación Con Compuestos Similares

2’,3’-Dideoxyuridine: Another nucleoside analog with similar antiviral properties.

3’-Azido-2’,3’-dideoxyuridine: Known for its potent anti-HIV activity.

2’,3’-Didehydro-2’,3’-dideoxythymidine: Used in the treatment of HIV infections.

Uniqueness: 2’,3’-Dideoxy-3’-fluorouridine is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and potency as an antiviral agent. This fluorination also contributes to its ability to inhibit DNA synthesis more effectively compared to other nucleoside analogs .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUEHLYJFLWPK-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034059 | |

| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41107-56-6, 207128-22-1 | |

| Record name | 2′,3′-Dideoxy-3′-fluorouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41107-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041107566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-fluoro-b-D-erythro-pentofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-Fluoro-2′,3′-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine)-3- fluoro-2-hydroxymethyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3'-Dideoxy-3'-fluorouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

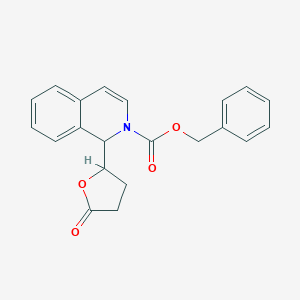

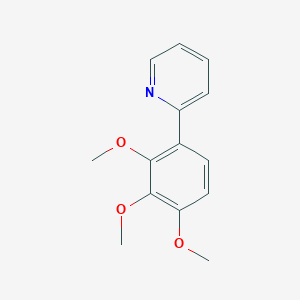

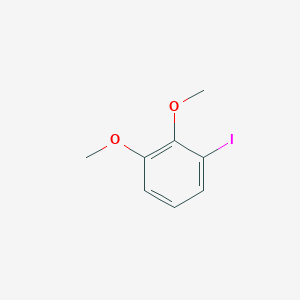

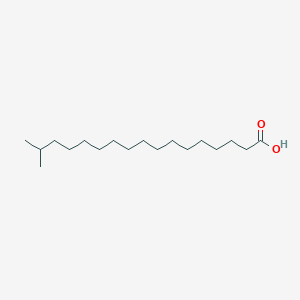

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2',3'-dideoxy-3'-fluorouridine (also known as 3'-FFdUrd) exert its antiviral effect?

A1: 3'-FFdUrd itself is not directly antiviral. It acts as a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active form, 3'-FFdUTP, inhibits viral DNA polymerase, the enzyme responsible for replicating the viral genome. [] Notably, 3'-FFdUTP shows potent inhibition against Hepatitis B virus (HBV) DNA polymerase with an ID50 of 25 μM, highlighting its potential as an anti-HBV agent. []

Q2: Has this compound shown any promising results against drug-resistant viruses?

A3: Yes, a derivative of this compound, named 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83), exhibited activity against human immunodeficiency virus (HIV) strains resistant to AZT, 2',3'-dideoxyinosine (ddI), and 2',3'-dideoxycytosine (ddC). [] Furthermore, attempts to induce resistance to 935U83 in both AZT-sensitive and AZT-resistant HIV strains were unsuccessful. [] These findings suggest a high barrier to resistance development, a crucial feature for antiviral therapies.

Q3: What are the potential advantages of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) over existing HIV treatments like AZT?

A3: Preclinical studies suggest several potential advantages of 935U83:

- Improved Toxicity Profile: 935U83 demonstrated significantly lower toxicity compared to AZT in in vitro human erythrocyte progenitor assays. [] Animal studies also showed a favorable safety profile for 935U83, with only mild, reversible side effects observed even at high doses. []

- High Barrier to Resistance: Unlike AZT, 935U83 appears to have a high barrier to resistance development, as researchers were unable to generate resistant HIV strains in laboratory settings. []

- Favorable Pharmacokinetic Properties: 935U83 showed good oral bioavailability in both mice (86%) and monkeys (60%). []

Q4: Are there any studies investigating the interaction of this compound derivatives with drug-metabolizing enzymes?

A5: While specific studies on this compound and drug-metabolizing enzyme interactions are limited in the provided research, the fact that it undergoes glucuronidation suggests involvement of UDP-glucuronosyltransferases (UGTs). [] Further research is needed to fully characterize these interactions and their potential implications.

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound analogs?

A7: While the provided research doesn't delve into detailed SAR studies, the synthesis and evaluation of 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) provide some insights. [] The addition of a chlorine atom at the 5-position of the uracil ring appears to significantly improve the in vitro anti-HIV activity and pharmacokinetic profile compared to the parent this compound. This finding highlights the potential of structural modifications in enhancing the therapeutic properties of this class of compounds.

Q6: What analytical techniques are used to study 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83)?

A8: Researchers have employed high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to measure 935U83 levels in human plasma. [] This technique enables accurate quantification of the drug and its metabolites in biological samples, which is crucial for understanding its pharmacokinetic properties. Additionally, the synthesis of tritium-labelled 935U83 has been described, allowing for sensitive detection and tracking of the compound in biological systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.